AX20017

PknG Selectivity Kinase profiling

AX20017 is the definitive chemical probe for PknG kinase, backed by a co-crystal structure (PDB 2PZI) and comprehensive selectivity profiling—inactive against a panel of 28 human kinases. Unlike front-line anti-TB drugs that target replicating bacteria, AX20017 uniquely impairs virulence and survival under latency-mimicking conditions (hypoxia, nutrient starvation). This makes it indispensable for deconvoluting host-pathogen interactions and validating PknG-dependent phenotypes in macrophage infection models. Procure with confidence for reproducible, off-target-free results.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
Cat. No. B605710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAX20017
SynonymsAX20017;  AX-20017;  AX 20017;  PknG Inhibitor; 
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N
InChIInChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17)
InChIKeyVATFNEMGBRWLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AX20017: A Highly Selective PknG Inhibitor for Tuberculosis Research


AX20017 (CAS 329221-38-7) is a small-molecule, cell-permeable tetrahydrobenzothiophene compound that acts as a highly specific and ATP-binding site-targeting inhibitor of mycobacterial protein kinase G (PknG) . It is primarily used in research settings to study the role of PknG in the pathogenesis of Mycobacterium tuberculosis (Mtb) and other mycobacteria [1]. As a well-characterized chemical probe, AX20017 is a valuable tool for investigating bacterial virulence and host-pathogen interactions, particularly in the context of persistent and latent infections [2].

The Critical Differentiation of AX20017 Against Alternative PknG and Virulence Inhibitors


PknG inhibitors and anti-tubercular agents are not interchangeable. A simple potency comparison (e.g., IC50) is insufficient for selecting a research tool, as critical parameters like kinase selectivity, efficacy against non-replicating bacteria, and the molecular basis of binding differ profoundly between compounds [1]. For instance, while other compounds may exhibit PknG inhibition, their activity profile against the broad human kinome can be significantly different, leading to confounding off-target effects in cell-based models . Furthermore, many frontline anti-tubercular drugs (e.g., isoniazid, bedaquiline) target processes essential for active bacterial growth, showing limited activity against dormant or persistent subpopulations, a niche where a virulence factor inhibitor like AX20017 may provide a unique research angle [2]. Therefore, selecting the correct tool compound is essential for generating interpretable and physiologically relevant data.

Quantitative Evidence for AX20017's Superior Specificity and Anti-Virulence Activity


Superior Kinase Selectivity Profile of AX20017

AX20017 exhibits a well-defined selectivity profile against a panel of human and mycobacterial kinases. It shows no significant activity against 28 archetypical human kinases from six major kinase groups and has much reduced or no activity against 8 other mycobacterial kinases . This is a critical advantage over less-characterized PknG inhibitors (e.g., RO9021), where comprehensive kinome-wide selectivity data is not yet published, making AX20017 a more reliable tool for studies requiring a clean pharmacological phenotype [1].

PknG Selectivity Kinase profiling Off-target effects

Unique Structural Binding Mode Underpins AX20017's High Specificity

The 2.4 Å X-ray crystal structure of AX20017 bound to PknG reveals a unique binding mode [1]. The inhibitor is buried deep within the adenosine-binding site, and its binding pocket is shaped by a unique set of amino acid side chains that are not found in any human kinase [1]. This structural basis for specificity is not shared with other PknG inhibitors like RO9021, which was discovered through pharmacophore-based screening and lacks a published co-crystal structure with its target, making the precise molecular interactions less defined [2].

PknG X-ray crystallography Binding mode ATP-competitive

Confirmed Functional Efficacy in a Macrophage Infection Model

AX20017 has a validated functional effect in a disease-relevant model. At a concentration of 10 µM or higher, AX20017 completely inactivated PknG-mediated blockage of lysosomal transfer and degradation of M. bovis BCG in infected macrophages, a concentration that does not affect the growth of BCG outside its host . This demonstrates that the compound specifically targets a virulence mechanism essential for intracellular survival. In contrast, while many PknG inhibitors show activity in biochemical assays (e.g., RO9021 with an IC50 of 4.4 ± 1.1 µM), their ability to phenocopy this specific lysosomal killing effect in macrophages is less documented [1].

Macrophage Infection model Lysosomal transfer Intracellular killing

Activity Against Non-Replicating, Persistent Mycobacteria

A key differentiator for AX20017 is its documented activity against non-replicating, persistent subpopulations of Mtb. Inhibition of PknG by AX20017 reduces mycobacterial survival in multiple in vitro latency models, including hypoxia, persisters, and nutrient starvation [1]. This contrasts with standard anti-tubercular agents like isoniazid, which are ineffective against dormant bacteria, and even other PknG inhibitors where this specific anti-persister activity has not been published. This property positions AX20017 as a specialized tool for investigating mechanisms of bacterial dormancy and persistence [1].

Latency Persisters Hypoxia Nutrient starvation Dormancy

Benchmark for Next-Generation Inhibitor Discovery

AX20017 serves as the standard reference compound for identifying and validating novel PknG inhibitors. In a recent computational screen of 460,000 molecules, AX20017's binding affinity to the PknG catalytic domain (ΔG = -9.6 kcal/mol) was used as the benchmark for identifying seven superior hits [1]. This establishes AX20017 as the gold-standard tool compound for comparative binding studies, and it is the default starting point for many medicinal chemistry optimization campaigns [2]. This role as a universal benchmark differentiates it from other compounds that have not been as widely adopted or validated for this purpose.

Drug discovery Computational docking ADMETox Reference compound

Optimal Applications of AX20017 in Mycobacterial Pathogenesis and Drug Discovery Research


Validating Host-Pathogen Interaction Mechanisms

AX20017 is the ideal chemical probe for validating the role of PknG in blocking phagosome-lysosome fusion in macrophage infection models. Its well-characterized selectivity and functional efficacy allow researchers to confidently link observed phenotypic changes, such as enhanced intracellular killing, directly to the inhibition of PknG kinase activity. This is crucial for studies aiming to deconvolute the complex signaling pathways involved in mycobacterial intracellular survival [1].

Investigating Mycobacterial Persistence and Latency

Given its validated activity in reducing mycobacterial survival under latency-mimicking conditions (hypoxia, nutrient starvation, persister models) [2], AX20017 is a premier tool for studying the molecular mechanisms of bacterial dormancy and drug tolerance. It enables research into novel therapeutic strategies that target persistent subpopulations, a critical area for developing shorter, more effective TB treatment regimens [2].

Serving as a Gold-Standard Benchmark for PknG Inhibitor Discovery

In medicinal chemistry and computational drug discovery, AX20017 is the established reference compound for PknG. Its published binding affinity (ΔG = -9.6 kcal/mol), co-crystal structure (PDB ID: 2PZI), and comprehensive selectivity profile [3] make it an indispensable benchmark for virtual screening, structure-activity relationship (SAR) studies, and the validation of novel PknG-targeting chemotypes [4]. New compounds are routinely evaluated against its potency and selectivity profile.

As a Selectivity Control in Kinase Inhibitor Screening

Due to its highly specific and ATP-binding site-targeting inhibition of PknG with little to no activity against a broad panel of human kinases , AX20017 serves as an excellent negative control or selectivity standard in screening campaigns for human kinase inhibitors. Its unique binding pocket ensures that it will not cross-react with human targets, providing a clean background in complex biological assays .

Technical Documentation Hub

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